molecular formula C17H24N2O3 B5781055 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide

1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide

Cat. No. B5781055
M. Wt: 304.4 g/mol
InChI Key: OHCQIZJCVVVXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide, also known as JNJ-40411813, is a small molecule drug that has been synthesized and studied for its potential use in treating a variety of conditions.

Mechanism of Action

1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide acts as a selective antagonist at the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. By blocking this receptor, the drug is believed to modulate the activity of other neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including reducing pain sensitivity, decreasing anxiety-like behavior, and improving mood. These effects are thought to be mediated by the compound's interaction with the sigma-1 receptor, as well as other neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more precise manipulation of this target. However, the compound's relatively low potency and solubility may limit its use in certain applications, and further optimization may be necessary to improve its efficacy.

Future Directions

There are several potential future directions for research on 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide. One area of interest is its potential use in treating neuropathic pain, which is a challenging condition to manage with currently available treatments. Additionally, the compound's anxiolytic and antidepressant effects may make it a promising candidate for treating mood disorders. Further studies on the compound's pharmacokinetics, toxicity, and potential for drug interactions will also be important for advancing its development as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-isopropylphenol with acetic anhydride to form 4-isopropylphenyl acetate, which is then reacted with piperidine-4-carboxylic acid to form the target compound. The process has been optimized for high yield and purity, and has been successfully replicated in several studies.

Scientific Research Applications

1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide has been studied for its potential use in treating a variety of conditions, including neuropathic pain, anxiety, and depression. In preclinical studies, the drug has been shown to have significant analgesic effects, as well as anxiolytic and antidepressant effects. These effects are believed to be mediated by the compound's interaction with specific receptors in the brain and nervous system.

properties

IUPAC Name

1-[2-(4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(2)13-3-5-15(6-4-13)22-11-16(20)19-9-7-14(8-10-19)17(18)21/h3-6,12,14H,7-11H2,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCQIZJCVVVXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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